2,3,5,6-Tetrafluoro-4-methoxypyridine

概述

描述

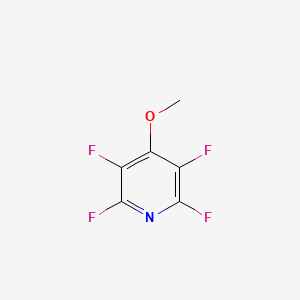

2,3,5,6-Tetrafluoro-4-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H3F4NO. This compound is characterized by the presence of four fluorine atoms and a methoxy group attached to the pyridine ring. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-4-methoxypyridine typically involves the reaction of phenyl 2,3,5,6-tetrafluoropyridyl sulphone with sodium methoxide. This reaction yields phenyl 2,3,5-trifluoro-6-methoxypyridyl sulphone, which is then treated with caesium fluoride in hot tetramethylene sulphone to produce 2,3,4,5-tetrafluoro-6-methoxypyridine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

化学反应分析

Types of Reactions: 2,3,5,6-Tetrafluoro-4-methoxypyridine undergoes several types of chemical reactions, including substitution reactions. For example, hydroxide ion, methoxide ion, and ammonia can attack the compound at the 2-position, leading to the formation of 2-substituted trifluoro-4-iodopyridines .

Common Reagents and Conditions:

Sodium Methoxide: Used in the initial synthesis step.

Caesium Fluoride: Utilized in the subsequent reaction to produce the final compound.

Hydroxide Ion, Methoxide Ion, Ammonia: Employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted trifluoro-4-iodopyridines, depending on the reagents used.

科学研究应用

Applications in Medicinal Chemistry

Pharmaceutical Intermediates

The compound serves as a vital intermediate in the synthesis of various pharmaceuticals. Its fluorinated nature often leads to improved biological activity and metabolic stability in drug candidates. For example, fluorinated pyridines are frequently utilized in the development of anti-cancer agents and antibiotics due to their enhanced lipophilicity and bioavailability .

Case Study: Anticancer Agents

Research has demonstrated that derivatives of 2,3,5,6-tetrafluoro-4-methoxypyridine exhibit potent anticancer properties. In a study investigating the efficacy of fluorinated pyridines against cancer cell lines, compounds incorporating this structure showed significantly higher inhibition rates compared to their non-fluorinated counterparts. This highlights the importance of fluorination in drug design .

Applications in Agrochemicals

Pesticide Development

this compound is also used as an intermediate in the synthesis of various agrochemicals. Its application in developing herbicides and insecticides is notable due to its effectiveness against resistant strains of pests. The introduction of fluorine atoms enhances the potency and selectivity of these agrochemicals .

Case Study: Herbicide Efficacy

A comprehensive evaluation of a herbicide containing this compound revealed that it outperformed traditional herbicides in controlling specific weed species. Field trials demonstrated a marked reduction in weed biomass and improved crop yield when using this fluorinated compound compared to standard treatments .

Comparative Data Table

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical Intermediate | Enhanced anticancer activity in cell lines |

| Agrochemicals | Herbicide/Insecticide Development | Superior efficacy against resistant pests |

作用机制

The mechanism of action of 2,3,5,6-tetrafluoro-4-methoxypyridine involves its interaction with various molecular targets and pathways. Under basic conditions, the compound undergoes heterolytic C2-H bond cleavage to form a carbene intermediate, which then eliminates a fluoride ion to produce a cationic species . This cationic species can further react with other molecules, leading to various chemical transformations.

相似化合物的比较

2,3,5,6-Tetrafluoro-4-trifluoromethylthiopyridine: Prepared by the reaction of pentafluoropyridine with the CF3S- anion.

2,3,5,6-Tetrafluoro-4-iodopyridine: Undergoes substitution reactions similar to 2,3,5,6-tetrafluoro-4-methoxypyridine.

Uniqueness: this compound is unique due to the presence of both fluorine atoms and a methoxy group on the pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in chemistry, biology, and industry.

生物活性

2,3,5,6-Tetrafluoro-4-methoxypyridine is a fluorinated heterocyclic compound notable for its unique structure, featuring four fluorine atoms and a methoxy group attached to a pyridine ring. This configuration imparts distinct chemical properties and biological activities that are of great interest in medicinal chemistry and drug development. The compound's molecular formula is .

The presence of fluorine atoms significantly influences the compound's reactivity and stability. Fluorine's high electronegativity enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for pharmaceutical applications. The methoxy group can serve as a bioisostere for hydroxyl groups, potentially improving the pharmacokinetic properties of derivatives based on this scaffold .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been shown to inhibit various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values for these pathogens suggest significant potency, particularly against Gram-positive bacteria .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 60 |

| Klebsiella pneumoniae | 55 |

The mechanism behind the antimicrobial activity of this compound is believed to involve interactions with bacterial cell membranes and inhibition of essential metabolic pathways. The fluorinated structure likely enhances the compound's ability to penetrate lipid membranes more effectively than non-fluorinated analogs .

Study on Antifungal Activity

A recent study explored the antifungal properties of various pyridine derivatives, including this compound. The compound demonstrated efficacy against common fungal strains such as Candida albicans and Aspergillus fumigatus. The results indicated that the presence of fluorine atoms contributed to increased antifungal activity compared to non-fluorinated counterparts .

Research on Pharmacological Applications

In another investigation focused on the pharmacological potential of fluorinated pyridines, researchers found that this compound could act as a scaffold for designing new drugs targeting specific receptors involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2,3,5,6-Tetrafluoro-4-methoxypyridine, and what are the critical parameters affecting yield?

- Methodology : The synthesis typically involves fluorination of pyridine precursors. A key route includes nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or SF₄ under controlled conditions. Critical parameters include:

- Temperature control (e.g., −78°C to room temperature) to avoid side reactions.

- Use of protecting groups (e.g., tert-butyldimethylsilyl) for the methoxy group to prevent fluorination at the 4-position .

- Purification via column chromatography under inert atmosphere due to moisture sensitivity .

Q. How can the structure and purity of this compound be validated experimentally?

- Techniques :

- X-ray crystallography : Resolve bond angles (e.g., C6—N2—C3: 128.9°) and confirm regioselectivity of fluorine substitution .

- NMR spectroscopy : ¹⁹F NMR to identify distinct fluorine environments (e.g., δ −120 to −140 ppm for para-fluorines).

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 215 [M+H]⁺) .

Q. What are the key stability considerations for storing and handling this compound?

- Guidelines :

- Store under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the methoxy group.

- Avoid exposure to moisture or acidic conditions, which can lead to defluorination or decomposition .

Advanced Research Questions

Q. How does the fluorine substitution pattern influence the electronic properties and reactivity of this compound?

- Mechanistic Insights :

- The electron-withdrawing fluorine atoms reduce electron density on the pyridine ring, enhancing electrophilic substitution at the methoxy group.

- Computational studies (DFT) show lowered LUMO energy (−2.1 eV), making the compound a strong candidate for electron-deficient ligands in catalysis .

Q. What challenges arise in synthesizing derivatives of this compound for medicinal chemistry applications?

- Experimental Design :

- Functionalization : The methoxy group can be replaced via SNAr reactions, but steric hindrance from adjacent fluorines requires bulky nucleophiles (e.g., Grignard reagents) and high temperatures (80–100°C).

- Protection strategies : Use of tert-butyldiphenylsilyl (TBDPS) groups to stabilize intermediates during derivatization .

Q. Are there contradictions in reported data on the compound’s reactivity, and how can they be resolved?

- Case Analysis :

- Discrepancy : Some studies report facile nucleophilic substitution at the 4-position, while others note inertness.

- Resolution : Reactivity depends on solvent polarity (e.g., DMF vs. THF) and fluoride ion availability. Kinetic studies using ¹⁹F NMR under varying conditions can clarify mechanistic pathways .

Q. How can this compound be utilized in designing fluorinated ligands for transition-metal catalysis?

- Application Example :

属性

IUPAC Name |

2,3,5,6-tetrafluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQDQTXTAWOJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553975 | |

| Record name | 2,3,5,6-Tetrafluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375-90-8 | |

| Record name | 2,3,5,6-Tetrafluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。